Cas no 404576-45-0 (6-butyl-1,2,3,4-tetrahydroisoquinoline)

6-Butyl-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative characterized by its butyl substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, often associated with central nervous system activity. The butyl side chain enhances lipophilicity, potentially improving membrane permeability in drug design applications. The compound's stability and synthetic accessibility make it a practical building block for researchers exploring structure-activity relationships in alkaloid-derived compounds. It is typically handled under standard laboratory conditions, with purity and structural confirmation achievable via common analytical techniques such as NMR and LC-MS.
6-butyl-1,2,3,4-tetrahydroisoquinoline structure
404576-45-0 structure
Product Name:6-butyl-1,2,3,4-tetrahydroisoquinoline
CAS No:404576-45-0
MF:C13H19N
MW:189.29666352272
CID:3970779
PubChem ID:82279775
Update Time:2025-08-05

6-butyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline, 6-butyl-1,2,3,4-tetrahydro-
    • 6-butyl-1,2,3,4-tetrahydroisoquinoline
    • 404576-45-0
    • 6-n-butyl-1,2,3,4-tetrahydroisoquinoline
    • EN300-1476906
    • Inchi: 1S/C13H19N/c1-2-3-4-11-5-6-13-10-14-8-7-12(13)9-11/h5-6,9,14H,2-4,7-8,10H2,1H3
    • InChI Key: AMECYUFVIFWRCQ-UHFFFAOYSA-N
    • SMILES: C1C2=C(C=C(CCCC)C=C2)CCN1

Computed Properties

  • Exact Mass: 189.151749610Da
  • Monoisotopic Mass: 189.151749610Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12Ų

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Additional information on 6-butyl-1,2,3,4-tetrahydroisoquinoline

Introduction to 6-butyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 404576-45-0)

6-butyl-1,2,3,4-tetrahydroisoquinoline, identified by its Chemical Abstracts Service (CAS) number 404576-45-0, is a significant compound in the field of medicinal chemistry and pharmacology. This tetrahydroisoquinoline derivative has garnered attention due to its structural complexity and potential biological activities. Tetrahydroisoquinolines (THIQs) are a class of alkaloid-like molecules that play crucial roles in various biological processes, including neurotransmission and cell signaling. The introduction of a butyl group at the 6-position of the isoquinoline core modifies its pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery.

The chemical structure of 6-butyl-1,2,3,4-tetrahydroisoquinoline consists of a benzene ring fused with a piperidine ring, with a butyl substituent attached to the 6-position of the isoquinoline system. This configuration contributes to its unique physicochemical properties, such as solubility and metabolic stability. The compound’s molecular formula is C₁₁H₁₅N, reflecting its hydrophobic nature and potential for interaction with lipid-based membranes in biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of 6-butyl-1,2,3,4-tetrahydroisoquinoline with various biological targets. Studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in neurological disorders. For instance, tetrahydroisoquinolines have been shown to modulate the activity of monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters such as dopamine and serotonin. The butyl group in 6-butyl-1,2,3,4-tetrahydroisoquinoline may enhance its ability to penetrate the blood-brain barrier, potentially increasing its therapeutic efficacy in central nervous system (CNS) disorders.

In vitro studies have demonstrated that 6-butyl-1,2,3,4-tetrahydroisoquinoline exhibits promising antiproliferative properties against certain cancer cell lines. The compound’s ability to interfere with microtubule formation and disrupt cell cycle progression has been observed in preliminary experiments. These findings align with the broader class of tetrahydroisoquinolines that have shown potential in oncology research. The structural features of 6-butyl-1,2,3,4-tetrahydroisoquinoline, particularly the presence of the butyl substituent, may contribute to its selective toxicity toward malignant cells while minimizing side effects on healthy tissues.

The synthesis of 6-butyl-1,2,3,4-tetrahydroisoquinoline involves multi-step organic reactions that typically include cyclization and alkylation processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as asymmetric synthesis have been explored to produce enantiomerically pure forms of this compound, which is crucial for evaluating its stereochemical specificity in biological assays.

Current research is focused on exploring the therapeutic potential of 6-butyl-1,2,3,4-tetrahydroisoquinoline in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. Preclinical studies suggest that this compound may protect against oxidative stress and neuroinflammation by modulating key signaling pathways involved in neuroprotection. The butyl group’s influence on the compound’s pharmacokinetic profile may enhance its bioavailability and prolong its duration of action within the body.

The safety profile of 6-butyl-1,2,3,4-tetrahydroisoquinoline is under active investigation through toxicological studies. Preliminary data indicate that the compound exhibits low acute toxicity at moderate doses but may cause mild gastrointestinal discomfort at higher concentrations. Further research is necessary to fully characterize its long-term safety and potential side effects before clinical trials can be initiated.

Industrial-scale production of 6-butyl-1,2,3,4-tetrahydroisoquinoline is being explored to support both preclinical and clinical research efforts. Collaborations between academic institutions and pharmaceutical companies are facilitating the development of cost-effective synthetic routes that ensure scalability without compromising quality. These advancements are critical for translating laboratory discoveries into viable therapeutic options for patients worldwide.

The future directions for research on 6-butyl-1,2,3,4-tetrahydroisoquinoline include exploring its potential as a prodrug or combination therapy agent alongside existing treatments for neurological and oncological disorders. Computational modeling techniques are being leveraged to identify novel derivatives with enhanced pharmacological properties. By integrating experimental data with predictive analytics,scientists aim to accelerate the discovery pipeline for this promising compound.

In conclusion,6-butyl-1,2,3,4-tetrahydroisoquinoline (CAS No.404576—45—0) represents a significant advancement in medicinal chemistry,with potential applications across multiple therapeutic areas.Its unique structural features,combined with emerging research findings,position it as a valuable candidate for further exploration.As our understanding of its mechanisms of action continues to grow,this compound holds promise for improving patient outcomes through innovative drug development strategies.

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